molecular formula C11H16O5 B11946405 Diethyl 2-allyl-3-oxosuccinate

Diethyl 2-allyl-3-oxosuccinate

Cat. No.: B11946405
M. Wt: 228.24 g/mol
InChI Key: UTKAKMZUQACWNX-UHFFFAOYSA-N
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Description

Diethyl 2-allyl-3-oxosuccinate is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.247 g/mol It is a diester derivative of oxosuccinic acid, featuring an allyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-allyl-3-oxosuccinate can be synthesized through the Claisen condensation reaction. This involves the reaction of ethyl acetoacetate with allyl bromide in the presence of a base such as sodium ethoxide in ethanol . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Allylic Substitution Reactions

The allyl group facilitates regioselective substitution via π-allylpalladium intermediates in Pd-catalyzed reactions. For example:

  • Decarboxylative allylation occurs under mild conditions (40–80°C) with Pd(0) catalysts, yielding α-allylated ketones or esters .

  • Carroll rearrangement converts allyl β-keto esters into α-allyl ketones at temperatures as low as 25°C (vs. 200°C thermally) .

Reaction TypeConditionsProductYield (%)
Pd-catalyzed decarboxylationPd(PPh₃)₄, DPPE, THF, 40°Cα-Allyl ketones70–85
Thermal Carroll rearrangement200°C, no catalystα-Allyl ketones50–60

Palladium-Catalyzed Rearrangements

The compound participates in chemoselective decarboxylation when multiple ester groups are present. For instance:

  • In diallyl 2-oxosuccinate derivatives, only the β-keto ester undergoes decarboxylation, preserving the α-ester functionality .

  • This selectivity enables sequential reactions, such as allylation followed by cyclization .

Mechanism :

  • Oxidative addition of Pd(0) to the allyl ester.

  • Decarboxylation generates a π-allylpalladium enolate.

  • Reductive elimination yields the α-allyl product .

Cyclization and Annulation

The allyl group engages in intramolecular cyclizations:

  • With propargyl malonates, Pd-catalyzed reactions form γ-methylene-γ-butyrolactones in one pot (81% yield) .

  • π-Allylpalladium intermediates enable oxypalladation of alkynes, leading to fused bicyclic structures .

Example :

text
Diethyl 2-allyl-3-oxosuccinate → Pd-catalyzed cyclization → γ

Scientific Research Applications

Diethyl 2-allyl-3-oxosuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-allyl-3-oxosuccinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The allyl group can undergo electrophilic addition reactions, while the carbonyl group can participate in nucleophilic addition and substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-allyl-3-oxosuccinate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its analogs

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

diethyl 2-oxo-3-prop-2-enylbutanedioate

InChI

InChI=1S/C11H16O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8H,1,5-7H2,2-3H3

InChI Key

UTKAKMZUQACWNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(=O)C(=O)OCC

Origin of Product

United States

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